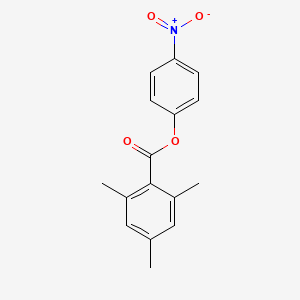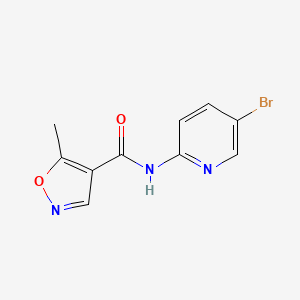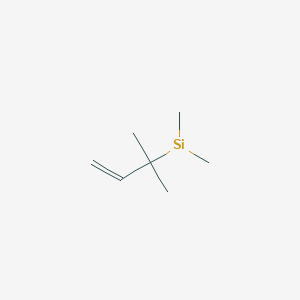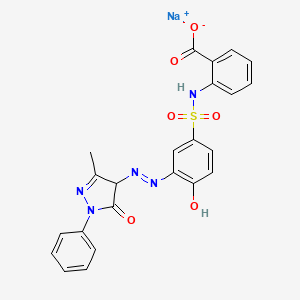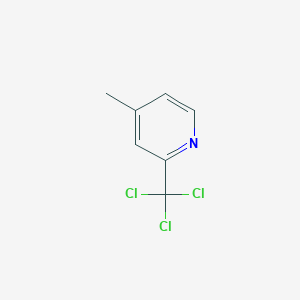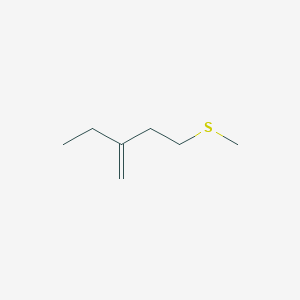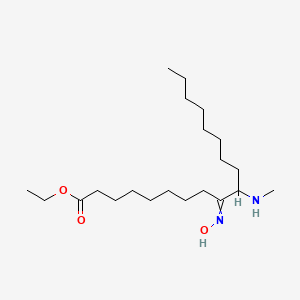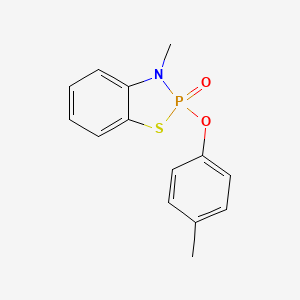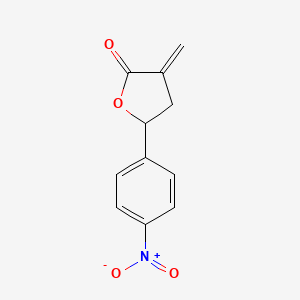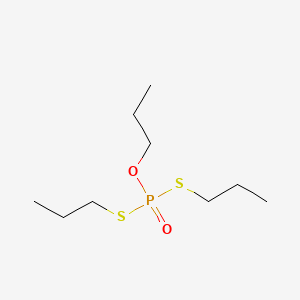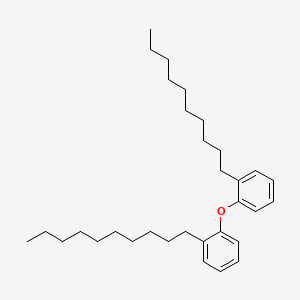
1-Decyl-2-(2-decylphenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decyl-2-(2-decylphenoxy)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with decyl groups and a phenoxy group. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Decyl-2-(2-decylphenoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with decyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then attaches to the benzene ring .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as zeolites or ionic liquids can also enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Decyl-2-(2-decylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: AlCl3 as a catalyst for Friedel-Crafts reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkylbenzenes.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Decyl-2-(2-decylphenoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Decyl-2-(2-decylphenoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s decyl groups and phenoxy group can influence its reactivity and binding affinity to various substrates. The pathways involved include the formation of carbocation intermediates and subsequent nucleophilic attack by the benzene ring .
Vergleich Mit ähnlichen Verbindungen
Decylbenzene: Similar in structure but lacks the phenoxy group.
Phenoxybenzene: Contains a phenoxy group but lacks the decyl substituents.
Dodecylbenzene: Another alkylbenzene with a longer alkyl chain.
Uniqueness: 1-Decyl-2-(2-decylphenoxy)benzene is unique due to the presence of both decyl and phenoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications and interactions that are not observed in simpler benzene derivatives .
Eigenschaften
CAS-Nummer |
69834-18-0 |
|---|---|
Molekularformel |
C32H50O |
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
1-decyl-2-(2-decylphenoxy)benzene |
InChI |
InChI=1S/C32H50O/c1-3-5-7-9-11-13-15-17-23-29-25-19-21-27-31(29)33-32-28-22-20-26-30(32)24-18-16-14-12-10-8-6-4-2/h19-22,25-28H,3-18,23-24H2,1-2H3 |
InChI-Schlüssel |
KCMJNRMKQPMWAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2CCCCCCCCCC |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


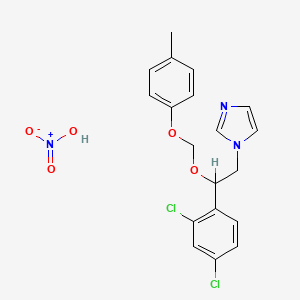
![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
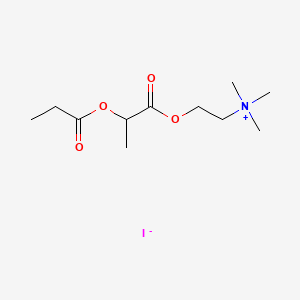
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)
